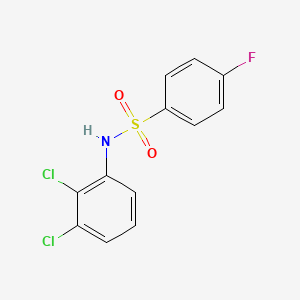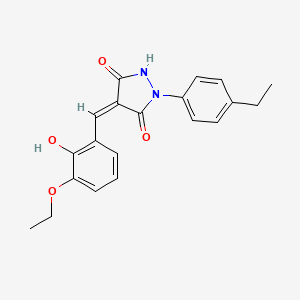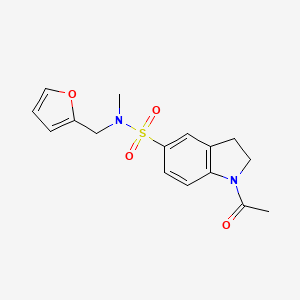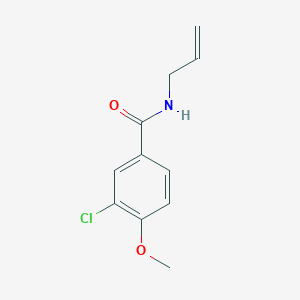![molecular formula C31H25N3O2 B5149196 7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as Dimebon, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. It was first synthesized in the late 1980s by a team of Russian chemists led by Vladimir P. Skulachev.
作用机制
The exact mechanism of action of Dimebon is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative stress and the reduction of inflammation in the brain. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using Dimebon in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is that Dimebon has a relatively short half-life, which means that it must be administered frequently to maintain its therapeutic effects.
未来方向
There are several future directions for research on Dimebon, including:
1. Further studies on the mechanism of action of Dimebon to better understand how it works at the molecular level.
2. Clinical trials to evaluate the safety and efficacy of Dimebon in humans for the treatment of Alzheimer's disease, Huntington's disease, and schizophrenia.
3. Development of new analogs of Dimebon with improved pharmacokinetic properties and greater potency.
4. Investigation of the potential use of Dimebon in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
5. Studies on the long-term effects of Dimebon on cognitive function and memory.
合成方法
The synthesis of Dimebon involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst to form 4-methyl-2,3-dimethoxybenzylideneacetone. This intermediate is then reacted with 1,2-diphenylhydrazine in the presence of a reducing agent to yield Dimebon.
科学研究应用
Dimebon has been the subject of extensive scientific research for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia. Studies have shown that Dimebon has neuroprotective and neurorestorative properties that can improve cognitive function and memory in animal models of these diseases.
属性
IUPAC Name |
7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O2/c1-20-14-16-22(17-15-20)29-25-19-27(36-3)26(35-2)18-24(25)28-30(21-10-6-4-7-11-21)33-34(31(28)32-29)23-12-8-5-9-13-23/h4-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRWMYPNQNUPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)


![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)



![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)